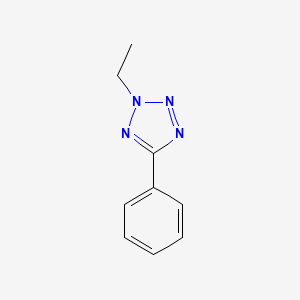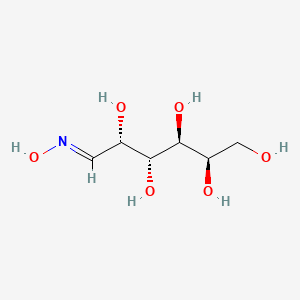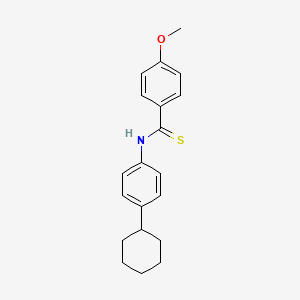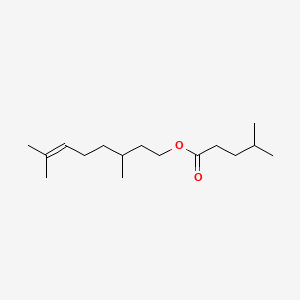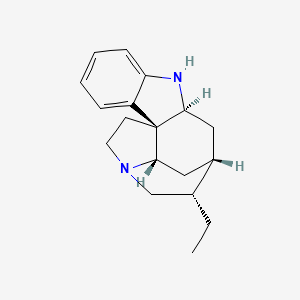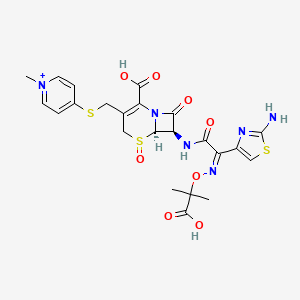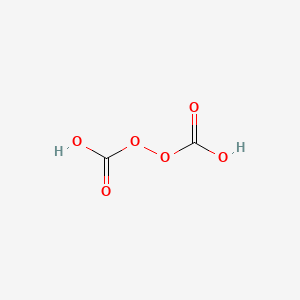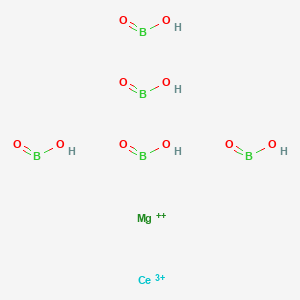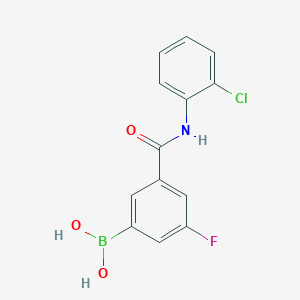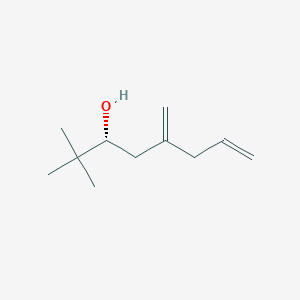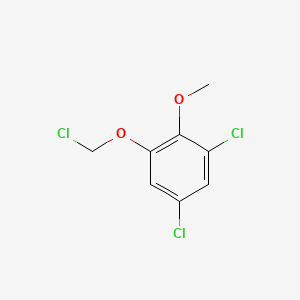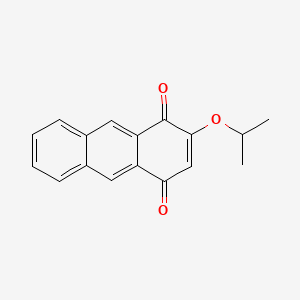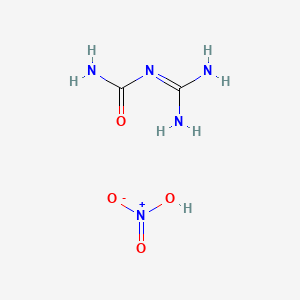
Amidinourea nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amidinourea nitrate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications It is a derivative of amidinourea, which is known for its biological activities and structural versatility
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of amidinourea nitrate typically involves the reaction of amidinourea with nitric acid. The process is carried out under controlled conditions to ensure the formation of the desired nitrate salt. The reaction can be represented as follows: [ \text{Amidinourea} + \text{HNO}_3 \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification, crystallization, and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Amidinourea nitrate can undergo various chemical reactions, including:
Oxidation: The nitrate component can participate in oxidation reactions, potentially forming nitrogen oxides.
Reduction: Under certain conditions, this compound can be reduced to form different nitrogen-containing compounds.
Substitution: The amidinourea moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitrogen oxides, while reduction could produce amines or other nitrogenous compounds.
Aplicaciones Científicas De Investigación
Amidinourea nitrate has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other nitrogen-containing compounds.
Biology: Amidinourea derivatives have shown potential as antifungal and antibacterial agents.
Mecanismo De Acción
The mechanism of action of amidinourea nitrate involves its interaction with molecular targets and pathways within biological systems. For instance, amidinourea derivatives have been shown to inhibit the replication of herpes simplex viruses by interfering with the early stages of the viral replication cycle . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative.
Comparación Con Compuestos Similares
Amidinourea: The parent compound, known for its biological activities.
Guanidine: Another nitrogen-containing compound with similar reactivity.
Nitroguanidine: A compound with both nitrate and guanidine functionalities, used in explosives and propellants.
Uniqueness: Amidinourea nitrate stands out due to its combined properties of amidinourea and nitrate. This combination enhances its reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its biological activities make it a versatile compound for research and industrial use.
Propiedades
Número CAS |
31516-52-6 |
|---|---|
Fórmula molecular |
C2H7N5O4 |
Peso molecular |
165.11 g/mol |
Nombre IUPAC |
diaminomethylideneurea;nitric acid |
InChI |
InChI=1S/C2H6N4O.HNO3/c3-1(4)6-2(5)7;2-1(3)4/h(H6,3,4,5,6,7);(H,2,3,4) |
Clave InChI |
IZZMCZQTOXJJLZ-UHFFFAOYSA-N |
SMILES canónico |
C(=NC(=O)N)(N)N.[N+](=O)(O)[O-] |
Números CAS relacionados |
7526-21-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



